Comparative Odor Threshold and Odor Activity Value (OAV) in Pineapple Flavor Matrices
In a study analyzing the volatile sulfur compounds (VSCs) in fresh-cut pineapple, the odor threshold and Odor Activity Value (OAV) of methyl 3-(methylthio)propionate were directly compared to its ethyl ester analog. The methyl ester was found to have a significantly higher concentration in the fruit (596 µg/kg) compared to the ethyl ester (27 µg/kg). Importantly, the odor threshold in water for the methyl ester was 180 µg/kg, while the ethyl ester's threshold was 7 µg/kg, indicating the ethyl ester is approximately 26 times more potent. The resulting OAV, a measure of a compound's contribution to the overall aroma, was 3.3 for the methyl ester and 3.9 for the ethyl ester, demonstrating that despite its higher concentration, the methyl ester's impact is somewhat tempered by its higher threshold [1].
Comparator (ethyl ester): 27 µg/kg, threshold 7 µg/kg, OAV 3.9
| Evidence Dimension | Concentration, Odor Threshold, and Odor Activity Value (OAV) in Pineapple |
|---|---|
| Target Compound Data | Concentration: 596 µg/kg; Odor Threshold: 180 µg/kg; OAV: 3.3 |
| Comparator Or Baseline | Ethyl 3-(methylthio)propionate: Concentration: 27 µg/kg; Odor Threshold: 7 µg/kg; OAV: 3.9 |
| Quantified Difference | Target compound has a ~22× higher concentration and a ~26× higher odor threshold than the comparator. OAVs are comparable (3.3 vs 3.9). |
| Conditions | Volatile sulfur compounds in fresh-cut pineapple; Odor thresholds determined in water (µg/kg) [169] |
Why This Matters
This data proves that substituting the ethyl homolog for the methyl ester in a pineapple flavor formulation would drastically alter the aroma profile due to the ethyl ester's much higher potency, potentially leading to off-flavors at the same use level.
- [1] Wei, C.-K., et al. (2018). Volatile compounds and sensory characteristics of fresh-cut pineapple. Journal of Food and Drug Analysis, 26(2), 445-468. Table 16. View Source
